Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride
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Overview
Description
Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a carbamimidoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride typically involves the reaction of cyclohexanone with an appropriate carbamimidoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-carbamimidoylcyclohexane-1-carboxylate
- Cyclohexanone derivatives
- Carbamimidoyl chloride derivatives
Uniqueness
Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h6-7H,2-5H2,1H3,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKQRBXZHGYOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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